Dibutyl phosphite

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Free Radical Scavenger and Antioxidant

One of the prominent research applications of DBP is its ability to act as a free radical scavenger and antioxidant. Free radicals are highly reactive molecules that can damage cells and contribute to various diseases. DBP can donate a hydrogen atom to these radicals, neutralizing them and preventing cellular damage. This property makes DBP a potential candidate for research into oxidative stress-related diseases like Alzheimer's and Parkinson's disease.

Plasticizer and Flame Retardant

DBP finds use as a plasticizer in some scientific research applications. Plasticizers improve the flexibility and workability of polymers. DBP can be used in the production of research-grade polymers for specific studies, such as creating membranes for biological experiments []. Additionally, DBP exhibits some flame retardant properties, making it a potential additive in certain research materials where flammability control might be necessary [].

Organic Synthesis and Catalyst

DBP serves as a reactant or intermediate in various organic synthesis reactions within research settings. Its phosphite group can participate in different chemical transformations, allowing researchers to create complex molecules for further study []. DBP can also act as a catalyst in some reactions, accelerating the rate of the process without being consumed itself [].

Extracting Lanthanide Metals

Research involving lanthanide metals, a specific group of elements with unique magnetic and optical properties, can utilize DBP for extraction purposes []. DBP forms complexes with these metals, allowing their separation from other elements in a mixture. This facilitates further research on the isolated lanthanides.

Dibutyl phosphite is an organophosphorus compound with the chemical formula . It appears as a clear, colorless to slightly yellow liquid and is characterized by its moderate viscosity and slight odor. This compound is primarily utilized in various chemical applications, including as a catalyst in organic reactions and in the synthesis of other phosphorus-containing compounds. It is known for its ability to undergo hydrolysis, slowly reacting with water to produce phosphoric acid and corresponding alcohols .

- Hydrolysis: It reacts with water to form phosphoric acid and butanol:

- Addition Reactions: It can undergo addition reactions with Schiff bases, leading to the formation of various phosphorus-containing compounds .

- Reactivity with Bases: Dibutyl phosphite can react exothermically with strong bases, which may lead to the release of heat and potentially hazardous conditions .

Dibutyl phosphite can be synthesized through several methods:

- Esterification: The most common method involves the reaction of butanol with phosphorus trichloride or phosphorus oxychloride under controlled conditions.Here, represents the butyl group.

- Direct Phosphorylation: Another method includes direct phosphorylation of alcohols using phosphorus oxides.

- Hydrolysis of Dibutyl Phosphate: Dibutyl phosphate can be hydrolyzed in the presence of an acid catalyst to yield dibutyl phosphite .

Dibutyl phosphite has several applications across different industries:

- Catalyst: It is used as a catalyst in organic synthesis, particularly in reactions involving nucleophiles.

- Metal Separation: Employed in processes for separating metals from ores or other mixtures.

- Anti-Foaming Agent: Utilized in formulations where foam control is necessary, such as in industrial processes .

Dibutyl phosphite shares structural and functional similarities with several other organophosphorus compounds. Here are some comparable compounds:

Dibutyl phosphite is unique due to its moderate reactivity profile and its specific applications as a catalyst and anti-foaming agent. Its ability to hydrolyze slowly distinguishes it from more reactive organophosphorus compounds.

Molecular Properties and Spectroscopic Signatures

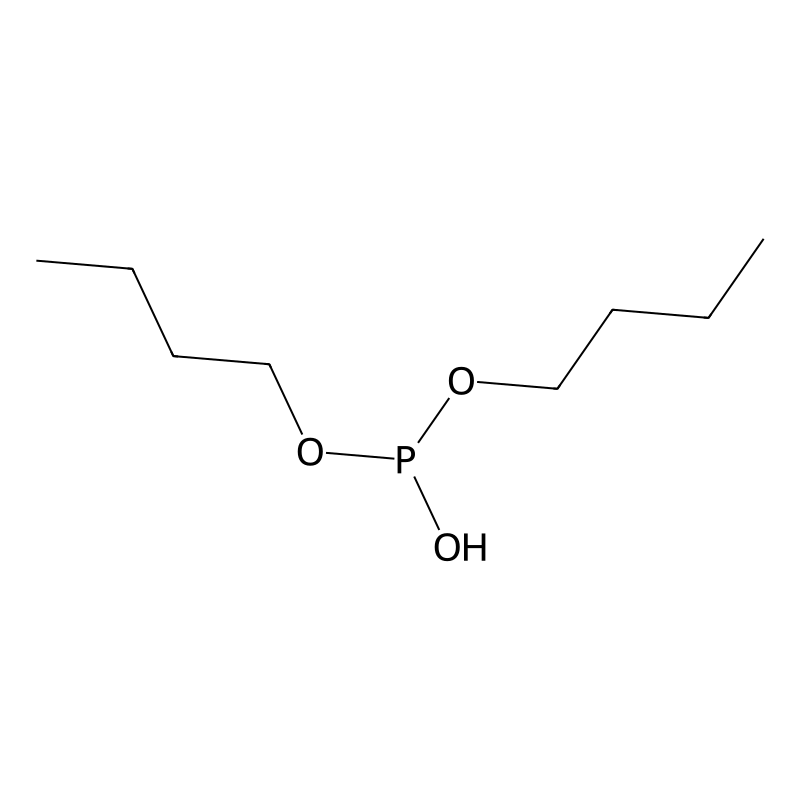

Dibutyl phosphite represents a significant organophosphorous compound characterized by its molecular formula C₈H₁₉O₃P and molecular weight of 194.21 g/mol [1] [2] [3]. The compound exhibits a trigonal pyramidal geometry around the central phosphorus atom, featuring two butoxy groups (-OC₄H₉) and one hydroxyl group, resulting in the structural configuration (C₄H₉O)₂P(O)H [4]. This molecular architecture establishes the foundation for understanding its distinctive spectroscopic properties and reactivity patterns.

The compound manifests as a clear colorless to slightly yellow liquid under standard conditions [1] [3] [5], with density values ranging from 0.9916 to 0.995 g/mL at 20-25°C [3] [6] [7]. The refractive index measurements consistently fall within 1.42-1.427 at 20°C [3] [5] [6], indicating moderate optical density characteristics typical of organophosphite esters.

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and detailed molecular characterization of dibutyl phosphite. The ³¹P NMR spectrum exhibits characteristic chemical shifts between δ +5 to +10 ppm [8] [9] [10], positioning the phosphorus resonance within the expected range for phosphite esters. This chemical shift range reflects the electronic environment of the trivalent phosphorus center bonded to oxygen atoms.

The ¹H NMR spectral analysis reveals distinct resonance patterns for different proton environments within the molecule [11]. The terminal methyl groups of the butyl chains appear as triplets at 0.9-1.0 ppm with coupling constants of approximately 7 Hz, characteristic of ³J H-H coupling [11]. The methylene protons of the butyl chains manifest as complex multiplets spanning 1.4-1.7 ppm, reflecting the overlapping signals from the four-carbon alkyl chains [11].

Particularly significant is the phosphorus-hydrogen coupling observed in the P-H bond, which produces a distinctive doublet at 7.0-7.5 ppm with a large coupling constant of approximately 700 Hz [11] [8]. This substantial ¹J P-H coupling constant confirms the direct phosphorus-hydrogen bond and serves as a diagnostic marker for phosphite ester identification.

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) at 70 eV reveals characteristic fragmentation patterns that provide structural insights into dibutyl phosphite [11]. The molecular ion peak appears at m/z 194, corresponding to the molecular weight, though it typically exhibits low intensity due to the molecule's propensity for fragmentation under electron impact conditions.

The base peak occurs at m/z 83 with 100% relative intensity, representing the phosphite core fragment after loss of butyl substituents [11]. This fragment dominates the mass spectrum and serves as the primary identification marker for dibutyl phosphite. Additional significant fragments include m/z 57 (15.4% intensity) corresponding to the butyl fragment (C₄H₉⁺) [11], and m/z 41 (13.5% intensity) representing a propyl fragment (C₃H₅⁺) [11].

Secondary fragmentation produces peaks at m/z 109 (5.8% intensity) from loss of butyl group plus hydrogen [11], and m/z 139 (5.0% intensity) from simple butyl group elimination [11]. Lower mass fragments at m/z 27 (4.6% intensity, C₂H₃⁺) and m/z 29 (10.3% intensity, CHO⁺) result from extensive fragmentation of the alkyl chains [11].

Thermodynamic and Kinetic Parameters

Phase Transition Behavior

The thermal behavior of dibutyl phosphite exhibits complex phase transition characteristics that vary significantly depending on measurement conditions and sample purity. Melting point determinations show considerable variation, ranging from -57°C to 70.5°C [12] [7], suggesting potential polymorphic behavior or the presence of different isomeric forms.

Boiling point measurements demonstrate pressure-dependent behavior characteristic of volatile organophosphorus compounds. Under reduced pressure conditions (11-14 mmHg), the boiling point ranges from 118-121°C [3] [5] [6], while atmospheric pressure (760 mmHg) measurements yield significantly higher values of 247.7-279°C [7] [13]. This substantial pressure dependence indicates relatively high intermolecular forces, likely attributable to hydrogen bonding involving the P-H functionality.

Flash point determinations consistently fall within 118-123°C [3] [5] [12], establishing critical safety parameters for handling and storage. The thermal decomposition onset occurs at temperatures ≥150°C based on thermogravimetric analysis [4], indicating reasonable thermal stability under moderate heating conditions.

Vapor pressure measurements reveal low volatility characteristics, with values <0.1 mmHg at 20°C [3] [6] and 0.0011 mmHg at 25°C [13]. These low vapor pressures reflect the compound's relatively high boiling point and intermolecular hydrogen bonding interactions.

Solubility Dynamics in Organic and Inorganic Media

Dibutyl phosphite exhibits distinctive solubility patterns that reflect its amphiphilic molecular structure. Water solubility is limited to 7.3 g/L at 25°C [3], indicating moderate hydrophilic character despite the presence of the polar P-OH functionality. This limited aqueous solubility results from the substantial hydrophobic contribution of the two butyl chains.

The compound demonstrates excellent solubility in organic solvents [7] [14], with complete miscibility in alcohols and high solubility in ethers and aromatic hydrocarbons [14]. This behavior aligns with the compound's LogP values ranging from 1.81 to 3.01 [7], indicating moderate to high lipophilicity. Solubility in aliphatic hydrocarbons shows some limitations [14], reflecting the polar character of the phosphite functionality.

Reactivity Profile

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of dibutyl phosphite exhibits strong pH dependence, with reaction pathways following well-established phosphite ester degradation mechanisms [15] [16]. Under neutral conditions (pH 7.0), the compound demonstrates moderate stability with hydrolysis occurring over hours to days, producing butanol and phosphorous acid as primary degradation products [15] [16].

Acidic conditions (pH < 3) significantly enhance stability, with hydrolysis rates reduced to weeks or months [16]. This pH-dependent stability reflects the protonation equilibria affecting the nucleophilic attack mechanisms. The enhanced stability under acidic conditions results from reduced hydroxide ion concentration and altered electronic properties of the phosphorus center.

Conversely, basic conditions (pH > 9) promote rapid degradation occurring within minutes to hours [15] [16]. The accelerated hydrolysis under alkaline conditions proceeds through nucleophilic attack by hydroxide ions on the phosphorus center, leading to rapid P-O bond cleavage. This mechanism follows the typical SN2 pathway observed for phosphite esters under basic conditions [17].

Elevated temperatures (>60°C) substantially accelerate hydrolysis rates regardless of pH [15], while the presence of metal ions can catalyze degradation through coordination to the phosphorus center [15]. These findings establish critical parameters for storage and handling protocols.

Radical Scavenging Mechanisms

Dibutyl phosphite demonstrates significant antioxidant properties through radical scavenging mechanisms characteristic of organophosphite compounds. The compound exhibits the ability to interrupt radical chain reactions through hydrogen atom donation from the P-H bond, effectively terminating oxidative processes [18] [19].

The radical scavenging activity follows established mechanisms where the phosphite acts as a reducing agent, converting reactive oxygen species and organic radicals to more stable products. The phosphorus center can undergo oxidation from the trivalent to pentavalent state, accompanied by hydrogen transfer processes that neutralize radical species [18].

Purity

XLogP3

Exact Mass

Appearance

Storage

Other CAS

Wikipedia

General Manufacturing Information

Petroleum lubricating oil and grease manufacturing

Phosphonic acid, dibutyl ester: ACTIVE

TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.